4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine

Physicochemical profiling Medicinal chemistry Lead optimization

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is the enabling building block for parallel medicinal chemistry requiring chemoselective elaboration. Unlike mono-halogenated analogs, orthogonal C-4 Cl and C-7 F reactivity permits sequential SNAr amination then Suzuki coupling, directly matching WO2013041605A1 kinase pharmacophores. Dual halogenation delivers XLogP3=1.5, striking the CNS permeability–solubility balance that 4-chloro (1.4) and 7-fluoro (0.6) congeners cannot achieve. Supplied at NLT 98% purity under ISO certification, it provides a 60% reduction in impurity burden versus 95%-grade material, simplifying fate-and-purge documentation for preclinical syntheses.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56
CAS No. 1374651-76-9
Cat. No. B1179335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
CAS1374651-76-9
Synonyms4-chloro-7-fluoro-1H-pyrazolo[4
Molecular FormulaC6H3ClFN3
Molecular Weight171.56
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)C(=N1)Cl)F
InChIInChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11)
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS 1374651-76-9): What It Is and Why Its Substitution Pattern Matters for Procurement


4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS 1374651-76-9) is a heteroaromatic building block belonging to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole–pyridine bicyclic core bearing a chlorine atom at position 4 and a fluorine atom at position 7 [1]. This specific 4-chloro-7-fluoro disubstitution pattern distinguishes the compound from its mono-halogenated and non-halogenated analogs and is frequently embedded in patent-protected kinase inhibitor scaffolds, particularly those targeting JAK, TEC, and BTK family kinases [2]. The compound is supplied as an off-white to pale-yellow solid with purities typically ≥95% and is used almost exclusively as a synthetic intermediate for parallel medicinal chemistry campaigns and focused library synthesis rather than as a stand-alone bioactive entity .

Why a Generic Pyrazolo[4,3-c]pyridine Cannot Replace 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine in Medicinal Chemistry Programs


Simply swapping 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine for a mono-halogenated or unsubstituted pyrazolo[4,3-c]pyridine is not a credible option when the synthetic route relies on sequential chemoselective functionalization: the chlorine at C-4 and the fluorine at C-7 exhibit orthogonal reactivity profiles that enable stepwise elaboration (SNAr at C-4 followed by C-7 modification), a feature absent in 4-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0) or 7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS 2122196-68-1) [1]. Furthermore, the dual halogenation alters key physicochemical descriptors—XLogP3 of 1.5 versus 1.4 for the 4-chloro analog and 0.6 for the 7-fluoro analog—which impacts downstream pharmacokinetic optimization of lead series [2]. In kinase hinge-binding motifs where the pyrazolo[4,3-c]pyridine core acts as an adenine mimic, the electron-withdrawing effects of both chloro and fluoro substituents modulate the pKa of the pyridine nitrogen and influence hydrogen-bonding capacity, directly affecting target affinity and selectivity profiles that cannot be recapitulated by single-halogen congeners [3].

Quantitative Differentiation Evidence for 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine Versus Its Closest Analogs


Computational Physicochemical Comparison: XLogP3, Molecular Weight, and Hydrogen-Bond Acceptor Count

The target compound (4-chloro-7-fluoro) possesses an XLogP3 of 1.5, which is 0.1 log unit higher than 4-chloro-1H-pyrazolo[4,3-c]pyridine (XLogP3 = 1.4), 0.9 log unit higher than 7-fluoro-1H-pyrazolo[4,3-c]pyridine (XLogP3 = 0.6), and 1.0 log unit higher than the unsubstituted parent 1H-pyrazolo[4,3-c]pyridine (XLogP3 = 0.5) [1]. Its molecular weight (171.56 g/mol) is 18.0 g/mol greater than the 4-chloro analog (153.57 g/mol) and 34.5 g/mol greater than the 7-fluoro analog (137.11 g/mol) [1]. The hydrogen-bond acceptor count is 3, compared to 2 for the 4-chloro analog and the parent, and 3 for the 7-fluoro analog [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Purity Benchmarking: Vendor-Specified Minimum Purity and Quality Certifications

Commercially sourced 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is available at a certified purity of NLT 98% (MolCore, ISO-certified) , whereas the mono-halogenated analog 4-chloro-1H-pyrazolo[4,3-c]pyridine is commonly listed at a minimum purity of 95% and 7-fluoro-1H-pyrazolo[4,3-c]pyridine at 97–98% . The 3% purity delta between the target compound (98%) and the 4-chloro analog (95%) translates into a 60% reduction in the maximum potential total impurity burden (from 5% down to 2%), which is meaningful when the compound is used as a starting material in multi-step syntheses where impurity carryover amplifies yield losses.

Quality control Procurement specification Analytical chemistry

Orthogonal Synthetic Reactivity: Sequential SNAr at C-4 Followed by C-7 Manipulation

The 4-chloro substituent serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) under mild conditions (amines, alkoxides, thiols at 60–100 °C), while the 7-fluoro group is significantly less reactive toward SNAr but can be engaged under harsher conditions or via transition-metal-catalyzed cross-coupling after C-4 elaboration [1]. In contrast, 4-chloro-1H-pyrazolo[4,3-c]pyridine lacks a second orthogonal handle, terminating diversification after a single step; 7-fluoro-1H-pyrazolo[4,3-c]pyridine contains only the less reactive fluorine, limiting its utility for rapid analoging [2]. This orthogonal reactivity is explicitly exploited in patent WO2013017479, where the pyrazolo[4,3-c]pyridine core is elaborated stepwise to generate JAK3 inhibitors with sub-micromolar IC50 values [3].

Synthetic methodology Chemoselectivity Building block utility

Kinase Inhibitor Scaffold Pre-validation: Embedding in ATP-Binding Site Mimetics

The pyrazolo[4,3-c]pyridine core, when appropriately substituted at positions 4 and 7, mimics the adenine ring of ATP and occupies the hinge-binding region of multiple protein kinases. Patent WO2013041605A1 explicitly claims pyrazolo[4,3-c]pyridine derivatives bearing halogen substituents at C-4 and C-7 as inhibitors of JAK3, BTK, BLK, ITK, and TEC, with exemplified compounds achieving JAK3 IC50 values in the range of 10–500 nM [1]. While the specific 4-chloro-7-fluoro compound is used as a penultimate intermediate rather than the final bioactive molecule, its substitution pattern maps directly onto the pharmacophore required for hinge binding: the N1–N2 pyrazole motif acts as a hydrogen-bond donor–acceptor pair, the pyridine N5 serves as a third H-bond acceptor, and the electron-withdrawing Cl and F atoms tune the electron density of the aromatic system to optimize π-stacking with the kinase hinge backbone [2]. In contrast, the unsubstituted parent 1H-pyrazolo[4,3-c]pyridine lacks the halogen substituents required to achieve the optimal electron-deficient character and cannot engage the same hydrophobic pocket interactions [3].

Kinase inhibition Structure-based design JAK TEC BTK

Research and Industrial Application Scenarios Where 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine Provides Differentiation


Parallel Synthesis of JAK/TEC Kinase Inhibitor Libraries via Sequential SNAr Chemistry

Medicinal chemistry teams developing covalent or reversible JAK3, BTK, or ITK inhibitors can use 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine as a single starting material to perform high-throughput parallel synthesis: first-stage SNAr amination at C-4 generates a diverse array of 4-amino derivatives, and second-stage C-7 functionalization (e.g., Suzuki coupling after F → Br conversion, or direct SNAr with thiols) yields fully elaborated 4,7-disubstituted pyrazolo[4,3-c]pyridines. This two-step sequential elaboration on a single core leverages the orthogonal reactivity described in Evidence Item 3 and aligns with the pharmacophore requirements documented in WO2013041605A1, where such disubstituted cores achieve JAK3 IC50 values <500 nM [1].

Physicochemical Property Screening for CNS-Penetrant Kinase Probes

For programs requiring blood–brain barrier penetration, the XLogP3 of 1.5 for 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine places it in a favorable lipophilicity window (1–3) for CNS drug-likeness, in contrast to the 7-fluoro analog (XLogP3 = 0.6), which may be too polar for optimal passive diffusion, and the 4-chloro analog (XLogP3 = 1.4), which has one fewer H-bond acceptor. Researchers can select the 4-chloro-7-fluoro scaffold to fine-tune the balance between solubility and permeability during CNS lead optimization, as supported by the quantitative property comparisons in Evidence Item 1 [2].

Impurity-Sensitive Multi-Step Synthesis for GMP-Ready Intermediate Preparation

Process chemistry groups preparing multi-hundred-gram batches of advanced intermediates for pre-clinical development require building blocks with the highest possible purity to minimize the accumulation of undefined impurities across 5–10 synthetic steps. The availability of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine at NLT 98% purity (ISO-certified) provides a 60% reduction in maximum impurity burden versus the 95%-purity 4-chloro analog, directly simplifying impurity fate-and-purge documentation and reducing the need for intermediate chromatographic purification, as quantified in Evidence Item 2 .

Kinase Selectivity Profiling via Hinge-Binder Replacement Studies

Biochemical pharmacology groups investigating kinase selectivity determinants can use 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine as a core scaffold replacement in tool compounds, comparing the selectivity profile of the disubstituted core against mono-halogenated congeners. The electron-withdrawing effect of the dual halogenation modulates the pKa of the pyridine N5 and shifts the hinge-binding hydrogen-bond geometry, potentially altering the selectivity window between JAK family members (JAK1 vs JAK2 vs JAK3 vs TYK2) and TEC family kinases. This application is grounded in the pharmacophore analysis presented in Evidence Item 4 and the structural data from PDB 6N7B [3].

Quote Request

Request a Quote for 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.